molecular formula C16H22N6O B2456525 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1049484-66-3

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No.: B2456525
CAS No.: 1049484-66-3
M. Wt: 314.393
InChI Key: RULGLXZOGRHVSD-UHFFFAOYSA-N
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Description

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a tetrazole moiety, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between p-tolyl tetrazole and piperazine derivatives under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like dichloromethane to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The tetrazole moiety may play a crucial role in binding to specific sites, while the piperazine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)propan-1-one
  • 1-(4-(p-tolyl)piperazin-1-yl)propan-1-one
  • 1-(4-(1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Uniqueness

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-3-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULGLXZOGRHVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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